4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
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Overview
Description
4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex organic compound with the molecular formula C21H18Cl2N6O2 and a molecular weight of 457.323 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone typically involves the reaction of 4-chlorobenzaldehyde with a hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of hydrazone synthesis, such as the use of continuous flow reactors and automated synthesis platforms, can be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzaldehyde hydrazone: A simpler hydrazone derivative with similar reactivity.
Benzaldehyde hydrazone: Another hydrazone compound with a different substituent pattern.
4-chlorobenzylidenehydrazine: A related compound with a similar structural motif.
Uniqueness
4-chlorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is unique due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C21H18Cl2N6O2 |
---|---|
Molecular Weight |
457.3 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-3-4-6-16(14)23)20(25-18)26-24-11-13-7-9-15(22)10-8-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11+ |
InChI Key |
WOGBHHBRXFTZJM-BHGWPJFGSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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